molecular formula C22H22F4N2O4S B2769335 4-(4-fluoro-3-methylbenzenesulfonyl)-8-[4-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 946340-05-2

4-(4-fluoro-3-methylbenzenesulfonyl)-8-[4-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2769335
CAS No.: 946340-05-2
M. Wt: 486.48
InChI Key: KIULUYDWNDYWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(4-fluoro-3-methylbenzenesulfonyl)-8-[4-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic molecule with potential applications in various fields of science and industry. This compound features a unique spirocyclic structure, incorporating both fluorinated and sulfonyl functional groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluoro-3-methylbenzenesulfonyl)-8-[4-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable diamine and an epoxide.

    Introduction of the sulfonyl group: This step involves the reaction of the intermediate with a sulfonyl chloride derivative under basic conditions.

    Final coupling: The final step involves coupling the spirocyclic intermediate with a trifluoromethyl-substituted benzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluoro-3-methylbenzenesulfonyl)-8-[4-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane: can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and various substituted analogs of the original compound.

Scientific Research Applications

4-(4-fluoro-3-methylbenzenesulfonyl)-8-[4-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 4-(4-fluoro-3-methylbenzenesulfonyl)-8-[4-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane exerts its effects is likely related to its ability to interact with specific molecular targets. The sulfonyl and fluorinated groups can form strong interactions with proteins, potentially inhibiting enzyme activity or altering protein function. The spirocyclic structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 4-(4-fluoro-3-methylbenzenesulfonyl)-8-[4-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane lies in its combination of a spirocyclic core with both sulfonyl and fluorinated functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F4N2O4S/c1-15-14-18(6-7-19(15)23)33(30,31)28-12-13-32-21(28)8-10-27(11-9-21)20(29)16-2-4-17(5-3-16)22(24,25)26/h2-7,14H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIULUYDWNDYWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.